2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- 2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-
Brand Name: Vulcanchem
CAS No.: 1946010-84-9
VCID: VC7955643
InChI: InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1
SMILES: C1CN(C1C(=O)O)CCF
Molecular Formula: C6H10FNO2
Molecular Weight: 147.15

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)-

CAS No.: 1946010-84-9

Cat. No.: VC7955643

Molecular Formula: C6H10FNO2

Molecular Weight: 147.15

* For research use only. Not for human or veterinary use.

2-Azetidinecarboxylic acid, 1-(2-fluoroethyl)-, (2s)- - 1946010-84-9

Specification

CAS No. 1946010-84-9
Molecular Formula C6H10FNO2
Molecular Weight 147.15
IUPAC Name (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid
Standard InChI InChI=1S/C6H10FNO2/c7-2-4-8-3-1-5(8)6(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1
Standard InChI Key YIPZKIJOBAFVOB-YFKPBYRVSA-N
Isomeric SMILES C1CN([C@@H]1C(=O)O)CCF
SMILES C1CN(C1C(=O)O)CCF
Canonical SMILES C1CN(C1C(=O)O)CCF

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named (2S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid, reflecting its IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number1946010-84-9
DSSTox Substance IDDTXSID401215741
SMILESC1CN([C@@H]1C(=O)O)CCF
InChIKeyYIPZKIJOBAFVOB-YFKPBYRVSA-N

The (2S) configuration denotes the stereochemistry at the second carbon of the azetidine ring, critical for its interactions in chiral environments .

Molecular and Stereochemical Features

The azetidine ring introduces strain due to its four-membered structure, while the 2-fluoroethyl group enhances lipophilicity. X-ray crystallography and computational models confirm the chair-like conformation of the azetidine ring, with the fluorine atom adopting an equatorial position to minimize steric hindrance . The carboxylic acid group at position 2 facilitates hydrogen bonding, impacting solubility and reactivity.

Physicochemical Properties

Computed and Experimental Data

PubChem-derived properties highlight its moderate polarity and hydrogen-bonding capacity :

PropertyValueMethod
Molecular Weight147.15 g/molPubChem 2.1
XLogP3-1.9XLogP3 3.0
Topological Polar Surface Area40.5 ŲCactvs 3.4.6.11
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11

The negative XLogP3 value (-1.9) suggests hydrophilic tendencies, consistent with its carboxylic acid group .

Spectroscopic Profiles

  • NMR: The fluorine atom induces distinct splitting patterns in ¹⁹F NMR (δ ≈ -120 ppm), while ¹H NMR reveals coupling between the azetidine protons and the fluorine .

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 1100 cm⁻¹ (C-F) confirm functional groups .

Synthesis and Derivative Chemistry

Derivatives and Modifications

The methyl ester derivative (QP-1542) is commercially available for research, indicating its utility as a precursor . Fluorine substitution enhances metabolic stability, making it valuable in prodrug design .

Applications in Research and Development

Pharmaceutical Intermediates

Azetidine derivatives are pivotal in synthesizing protease inhibitors and neuromodulators. The fluorine atom in this compound may improve blood-brain barrier permeability, relevant for CNS-targeted therapies .

Peptide Mimetics

The strained azetidine ring mimics proline residues in peptides, enabling studies on protein folding and enzyme inhibition . Its carboxylic acid group allows conjugation to peptides via amide bonds.

Material Science

Fluorinated azetidines contribute to hydrophobic polymer coatings, leveraging fluorine’s electronegativity for durability .

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